molecular formula C10H5F2NO2 B1325406 2-(2,6-Difluorobenzoyl)oxazole CAS No. 898760-44-6

2-(2,6-Difluorobenzoyl)oxazole

Cat. No. B1325406
M. Wt: 209.15 g/mol
InChI Key: VAZIGHLZLIEDIZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzoyl)oxazole, also known as DFB and Benzoxazole, is an organic compound that has been extensively studied for various chemical, biological, and industrial applications. It contains a total of 21 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular formula of 2-(2,6-Difluorobenzoyl)oxazole is C10H5F2NO2. It contains a five-membered oxazole ring and a six-membered aromatic ring .


Chemical Reactions Analysis

Oxazoles have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxazole Synthesis

    Research has demonstrated methods for synthesizing oxazole derivatives, including those similar to 2-(2,6-Difluorobenzoyl)oxazole. For example, a study outlined a synthetic route for oxazole-containing compounds, emphasizing efficiency and waste reduction in the production process (Rizzo et al., 2000).

  • Tautomerization and Transmetalation

    Oxazole molecules have been shown to undergo transformations such as tautomerization to carbene tautomers and transmetalation to gold, indicating their chemical versatility (Ruiz & Perandones, 2009).

  • Modular Synthesis of Oxazoles

    Studies have explored efficient methods for the synthesis of oxazole structures, such as a gold-catalyzed oxidation strategy for creating 2,4-disubstituted oxazoles, highlighting the adaptability of oxazole synthesis (Luo et al., 2012).

Applications in Medicinal Chemistry

  • Biological Activity of Oxazoles

    Oxazole compounds, including structures similar to 2-(2,6-Difluorobenzoyl)oxazole, display a range of biological activities due to their ability to bind with various enzymes and receptors. These compounds are used in the treatment of diseases and have shown promise as medicinal agents (Zhang, Zhao, & Zhou, 2018).

  • Antimicrobial Potential

    Some oxazole derivatives, including those related to 2-(2,6-Difluorobenzoyl)oxazole, have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Jadhav et al., 2017).

Material Science and Organic Electronics

  • Optical and Electronic Properties

    The structural modifications of benzobisoxazoles, a class of compounds related to oxazoles, can significantly influence their optical and electronic properties, offering potential applications in material science (Tlach et al., 2013).

  • Photoluminescence Properties

    Oxazole-based heterocycles have been studied for their luminescent properties, indicating potential applications in the field of dyes and pigments (Eseola et al., 2011).

Safety And Hazards

While specific safety data for 2-(2,6-Difluorobenzoyl)oxazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the wide range of biological activities associated with oxazole derivatives, there is significant potential for future research in this area . The development of new synthetic methods and the exploration of their biological activities could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIGHLZLIEDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642106
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorobenzoyl)oxazole

CAS RN

898760-44-6
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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